

# Pasodacigib: A Technical Guide to the Diacylglycerol Kinase Alpha Inhibitor

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## Compound of Interest

Compound Name: *Pasodacigib*

Cat. No.: *B15573272*

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## Executive Summary

**Pasodacigib** (BAY 2862789) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGK $\alpha$ ). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), **Pasodacigib** is currently under investigation as a novel immuno-oncology agent.<sup>[1]</sup> By targeting DGK $\alpha$ , **Pasodacigib** modulates key signaling pathways in both T cells and cancer cells, leading to a dual mechanism of action: enhancement of anti-tumor immunity and direct anti-proliferative effects on tumors. This document provides a comprehensive technical overview of **Pasodacigib**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways and workflows.

## Introduction to Diacylglycerol Kinase Alpha (DGK $\alpha$ )

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular signaling pathways. DGK $\alpha$ , in particular, has emerged as a key regulator of T cell activation and a promising therapeutic target in oncology. In T cells, DGK $\alpha$  acts as a negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, the production of DAG is essential for the activation of downstream signaling cascades that lead to T cell proliferation, cytokine production, and cytotoxic activity. DGK $\alpha$  attenuates this signal by converting DAG to PA, thereby dampening the T cell response and potentially leading to a state

of anergy or exhaustion, which can be exploited by tumors to evade immune surveillance. Furthermore, DGK $\alpha$  is overexpressed in various cancer types, where it contributes to cell survival, proliferation, and resistance to apoptosis.

## Pasodacigib (BAY 2862789)

**Pasodacigib** is a novel investigational drug designed to selectively inhibit the enzymatic activity of DGK $\alpha$ . Its development is rooted in the therapeutic hypothesis that inhibiting DGK $\alpha$  can reinvigorate the anti-tumor immune response and concurrently exert direct cytotoxic effects on cancer cells.

### Chemical Properties

| Property         | Value  |
|------------------|--|
| Chemical Formula | C <sub>24</sub> H <sub>23</sub> FN <sub>4</sub> O <sub>3</sub>   |
| Molecular Weight | 434.47 g/mol   |
| CAS Number       | 2648721-77-9   |
| Synonyms         | BAY 2862789, Pasodacigibum   |
| IUPAC Name       | 6-fluoro-1-methyl-4-(4-(5-methylbenzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide |

### Quantitative Data

The following tables summarize the available quantitative data for **Pasodacigib** and other relevant DGK $\alpha$  inhibitors.

Table 1: In Vitro Potency of DGK $\alpha$  Inhibitors

| Compound                     | Target             | Assay                | IC50 (nM) | Reference           |
|------------------------------|--------------------|----------------------|-----------|---------------------|
| Pasodacigib<br>(BAY 2862789) | Human DGK $\alpha$ | Biochemical<br>Assay | 0.5       | <a href="#">[1]</a> |
| Compound 16                  | DGK $\alpha$       | ADP-Glo              | 0.27      | <a href="#">[2]</a> |
| Compound 1                   | DGK $\alpha$       | ADP-Glo              | 0.08      | <a href="#">[3]</a> |
| Compound 2                   | DGK $\alpha$       | ADP-Glo              | 0.11      | <a href="#">[3]</a> |

Table 2: Cellular Activity of DGK $\alpha$  Inhibitors

| Compound               | Cell Type         | Assay          | Endpoint        | EC50 ( $\mu$ M) | Fold Induction   | Reference |
|------------------------|-------------------|----------------|-----------------|-----------------|------------------|-----------|
| Compound 1             | Human PBMCs       | IL-2 Induction | IL-2 Release    | 0.53            | 18               |           |
| Compound 5             | Human PBMCs       | IL-2 Induction | IL-2 Release    | 0.23            | 6.2              |           |
| Compound 7             | Human PBMCs       | IL-2 Induction | IL-2 Release    | 0.48            | 7.7              |           |
| DGK $\alpha$ inhibitor | OT-1 CD8+ T cells | ELISA          | IL-2 Production | -               | >2-fold increase |           |

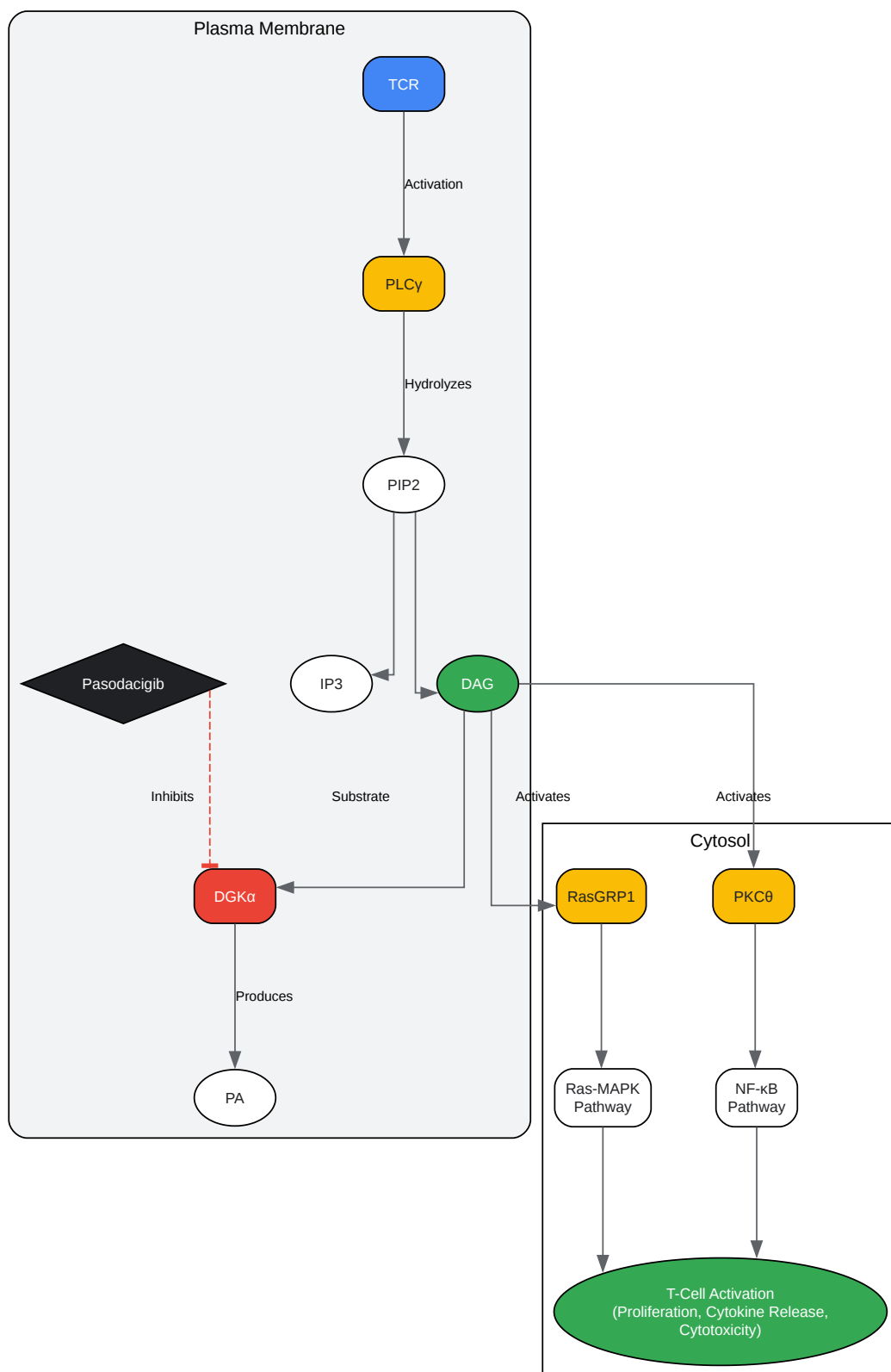
Table 3: In Vivo Efficacy of DGK $\alpha$  Inhibitors

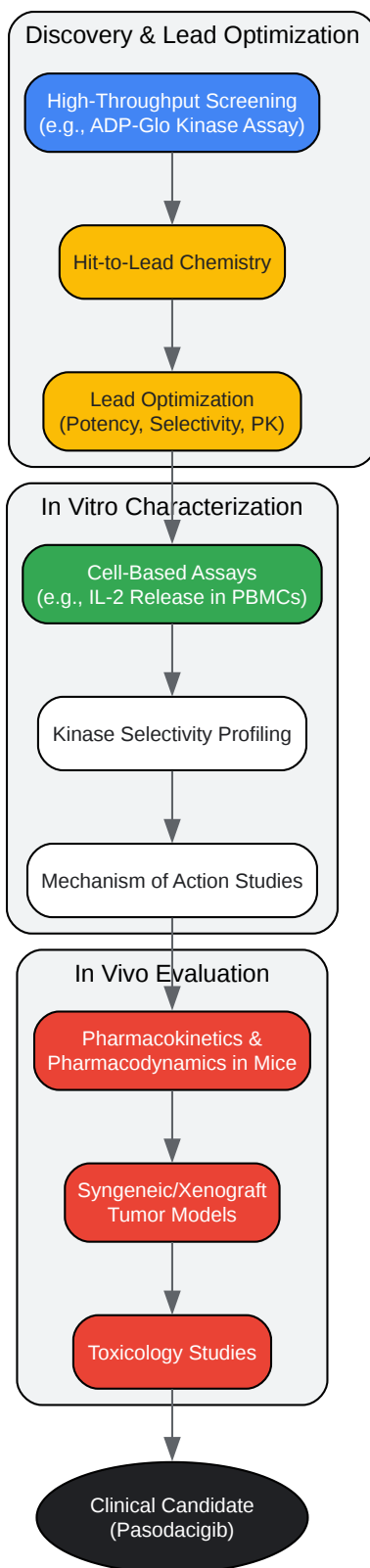
| Model                             | Treatment                           | Effect                                | Reference |
|-----------------------------------|-------------------------------------|---------------------------------------|-----------|
| Murine Hepatoma (Hepa1-6)         | DGK $\alpha$ inhibitor              | Significant suppression of tumor size |           |
| Syngeneic Mouse Models (F9, MB49) | DGK $\zeta$ inhibitor (BAY 2965501) | Maximal anti-tumor effect             |           |
| Syngeneic Mouse Model (MC38)      | DGK $\alpha/\zeta$ dual inhibition  | Additional anti-tumor benefit         |           |

## Signaling Pathways and Experimental Workflows

### DGK $\alpha$ Signaling Pathway in T-Cells

The following diagram illustrates the central role of DGK $\alpha$  in modulating T-cell receptor signaling. Inhibition of DGK $\alpha$  by **Pasodacigib** leads to an accumulation of DAG, thereby amplifying downstream signals that promote T-cell activation.





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